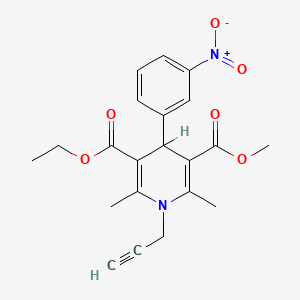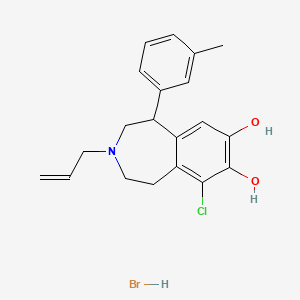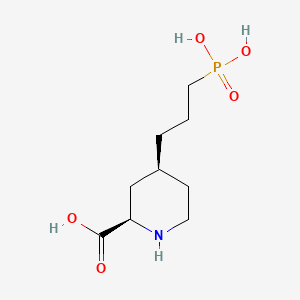
Niguldipinhydrochlorid
Übersicht
Beschreibung
Niguldipin (Hydrochlorid) ist ein Kalziumkanalblocker mit Alpha-1-Adrenorezeptor-Antagonisten-Eigenschaften . Es wird hauptsächlich in Forschungseinrichtungen eingesetzt und hat sich in verschiedenen wissenschaftlichen Anwendungen als vielversprechend erwiesen. Die Verbindung ist bekannt für ihre Fähigkeit, L-Typ-Kalziumkanäle und Alpha1A-Adrenozeptoren zu blockieren .
Wissenschaftliche Forschungsanwendungen
Niguldipine (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium channels and its potential role in modulating cellular functions.
Wirkmechanismus
Target of Action
Niguldipine hydrochloride primarily targets the Alpha-1A adrenergic receptor and L-type calcium channels . The Alpha-1A adrenergic receptor is a G protein-coupled receptor involved in various physiological responses such as smooth muscle contraction, neuronal signaling, and more . L-type calcium channels play a crucial role in calcium influx into cells, which is essential for various cellular processes .
Mode of Action
Niguldipine hydrochloride acts as an antagonist for the Alpha-1A adrenergic receptor and a blocker for L-type calcium channels . By blocking these targets, it inhibits the associated physiological responses. For instance, blocking the Alpha-1A adrenergic receptor can lead to smooth muscle relaxation , while blocking L-type calcium channels can reduce calcium influx into cells .
Biochemical Pathways
These could include pathways related to smooth muscle contraction, neuronal signaling, and other calcium-dependent processes .
Result of Action
The molecular and cellular effects of niguldipine hydrochloride’s action depend on its interaction with its targets. By blocking the Alpha-1A adrenergic receptor and L-type calcium channels, it can potentially alter cellular processes such as smooth muscle contraction and calcium-dependent signaling .
Biochemische Analyse
Biochemical Properties
Niguldipine hydrochloride interacts with various enzymes and proteins, primarily functioning as a L-type Ca2+ channel blocker and alpha1A-adrenoceptor antagonist . This means that it inhibits the influx of calcium ions into cardiac muscle and smooth muscle cells
Cellular Effects
Niguldipine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by blocking calcium channels, thereby affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Niguldipine hydrochloride involves its role as a calcium channel blocker and alpha1A-adrenoceptor antagonist It exerts its effects at the molecular level by binding to these receptors and inhibiting their function This can lead to changes in gene expression and enzyme activity
Dosage Effects in Animal Models
In animal models, the effects of Niguldipine hydrochloride vary with different dosages . For instance, in a rabbit experimental cerebral vasospasm model, Niguldipine hydrochloride was administered intramuscularly at a dose of 0.03 mg/kg, which reportedly had a significant effect on cerebral blood flow
Metabolic Pathways
As a calcium channel blocker, it likely interacts with enzymes and cofactors involved in calcium signaling pathways
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Niguldipin (Hydrochlorid) kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung eines Dihydropyridinrings beinhalten. Die Synthese beinhaltet typischerweise die Kondensation eines Aldehyds mit einem Beta-Ketoester in Gegenwart von Ammoniak oder einem Amin, gefolgt von Cyclisierung und anschließenden Modifikationen der funktionellen Gruppen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Niguldipin (Hydrochlorid) beinhaltet eine großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Niguldipin (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitroderivate zu bilden.
Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen .
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Nitroderivate, Aminderivate und substituierte Niguldipin-Analoga .
Wissenschaftliche Forschungsanwendungen
Niguldipin (Hydrochlorid) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung verwendet, um Kalziumkanalblocker und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Kalziumkanäle und seine potenzielle Rolle bei der Modulation von Zellfunktionen.
Wirkmechanismus
Niguldipin (Hydrochlorid) entfaltet seine Wirkung durch die Blockierung von L-Typ-Kalziumkanälen und Alpha1A-Adrenozeptoren. Diese Wirkung hemmt den Einstrom von extrazellulären Kalziumionen in Zellen, was zu einer Vasodilatation und einer verringerten Gefäßresistenz führt . Die molekularen Ziele umfassen den Alpha1A-Adrenorezeptor und L-Typ-Kalziumkanäle, die an der Regulierung des Gefäßtonus und des Blutdrucks beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nicardipin: Ein weiterer Kalziumkanalblocker mit ähnlichen vasodilatierenden Wirkungen.
Nifedipin: Ein bekannter Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird.
Einzigartigkeit
Niguldipin (Hydrochlorid) ist einzigartig aufgrund seiner doppelten Wirkung als Kalziumkanalblocker und Alpha-1-Adrenorezeptor-Antagonist. Dieser duale Mechanismus bietet eine größere Bandbreite an therapeutischen Wirkungen im Vergleich zu anderen Kalziumkanalblockern, die in erster Linie nur Kalziumkanäle anvisieren .
Eigenschaften
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872307 | |
| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119934-51-9 | |
| Record name | Niguldipine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)







![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)



![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
